tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride
Overview
Description
tert-Butyl 2,6-diazaspiro[34]octane-2-carboxylate Hydrochloride is a chemical compound with the molecular formula C11H20N2O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Mechanism of Action
Target of Action
Tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride, also known as 2-Boc-2,6-diaza-spiro[3.4]octane hydrochloride, is primarily used in the synthesis of inhibitors for ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These targets play crucial roles in various biological processes. KHK is involved in fructose metabolism, NAMPT is a key enzyme in the NAD+ biosynthesis pathway, and ROCK is involved in regulating shape and movement of cells.
Mode of Action
It is used as a reagent in the synthesis of inhibitors for these targets, suggesting that it may interact with these enzymes and modulate their activity .
Biochemical Pathways
The compound is involved in the synthesis of inhibitors that affect several biochemical pathways. KHK inhibitors can impact fructose metabolism, potentially offering therapeutic benefits for conditions like diabetes and obesity . Inhibitors of NAMPT and ROCK can affect the NAD+ biosynthesis pathway and cell motility processes, respectively .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific inhibitors synthesized using it. For instance, KHK inhibitors could potentially reduce the conversion of fructose to fructose-1-phosphate, a key step in fructose metabolism . Similarly, inhibitors of NAMPT and ROCK could modulate NAD+ biosynthesis and cell motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere (such as nitrogen or argon) and controlling the temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale, efficiency, and safety. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as amines or alcohols). The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound. These products can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride include:
- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11;/h12H,4-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWIWXWBCDDZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481613-19-7 | |
Record name | tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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